Voxelotor

Hemoglobin response Sickle cell disease Comparative effectiveness

First-in-class HbS polymerization inhibitor directly binding hemoglobin R-state to prevent sickling at molecular origin. Differentiated from hydroxyurea, crizanlizumab, L-glutamine. Gold-standard positive control: Δp50 72% at 30 μM, EC50 8.2 μM (purified HbS). HOPE trial benchmark: 51% hemoglobin response, ≥1.1 g/dL increase. Validated in Townes/Berkeley sickle mouse models. For R&D only.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
CAS No. 1446321-46-5
Cat. No. B611706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoxelotor
CAS1446321-46-5
SynonymsVoxelotor, GBT-440, GBT 440, GBT440, GTx-011, GTx011, GTx 011;  Oxbryta.
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O
InChIInChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3
InChIKeyFWCVZAQENIZVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityinsoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Voxelotor (1446321-46-5) Procurement Guide: Baseline Characterization of the HbS Polymerization Inhibitor


Voxelotor (CAS 1446321-46-5, also known as GBT440 and Oxbryta®) is a synthetic small-molecule allosteric modulator of sickle hemoglobin (HbS) that functions as a first-in-class hemoglobin S polymerization inhibitor [1]. The compound binds to the N-terminal α-chain of hemoglobin with 1:1 stoichiometry and exhibits preferential partitioning into red blood cells, thereby stabilizing the oxygenated R-state of HbS and increasing hemoglobin oxygen affinity [2]. This mechanism directly targets the root molecular pathology of sickle cell disease (SCD) by preventing deoxygenated HbS polymerization, RBC sickling, and the downstream consequences of hemolytic anemia [3]. Voxelotor was granted FDA Accelerated Approval in 2019 and EMA marketing authorization in 2022 for the treatment of SCD in patients aged ≥4 years [4].

Why In-Class Substitution of Voxelotor (1446321-46-5) is Not Recommended Without Direct Comparative Analysis


Voxelotor cannot be interchanged with other sickle cell disease therapies, including hydroxyurea, L-glutamine, or crizanlizumab, because each agent targets a fundamentally distinct node in the SCD pathophysiology cascade with non-overlapping and non-equivalent clinical outcome profiles [1]. Voxelotor is the only approved agent that directly binds to hemoglobin and stabilizes the oxygenated R-state to prevent HbS polymerization at its origin [2]. Hydroxyurea induces fetal hemoglobin (HbF) production through an entirely separate mechanism that requires months to achieve effect and is limited by variable patient response rates [3]. Crizanlizumab, a P-selectin inhibitor, addresses downstream vaso-occlusive adhesion rather than the primary polymerization event, and was withdrawn from the European market in 2023 [4]. L-glutamine, an amino acid supplement, reduces oxidative stress but demonstrates modest efficacy with a 25% reduction in pain crises versus placebo [5]. The quantitative differences in mechanism, onset of action, hemoglobin response magnitude, and clinical trial outcomes documented in Section 3 establish that voxelotor occupies a unique and non-substitutable position in the SCD therapeutic armamentarium for procurement and research applications requiring direct HbS polymerization inhibition.

Voxelotor (1446321-46-5): Quantitative Differentiation Evidence Versus Key Comparators for Procurement Decision-Making


Superior Hemoglobin Response: Voxelotor vs. Hydroxyurea in Head-to-Head Retrospective Cohort Analysis

In a retrospective longitudinal cohort study of adults with sickle cell disease, voxelotor demonstrated a substantially greater magnitude of hemoglobin increase compared to hydroxyurea, the historical standard-of-care. Among 93 eligible subjects, the voxelotor cohort (n=5) exhibited a median hemoglobin increase of 1.9 g/dL at 1 month and 2.1 g/dL at 3 months from a lower baseline of 7.2 g/dL. In contrast, the hydroxyurea cohort (n=88) showed a median increase of only 0.2 g/dL at 1 month and 0.3 g/dL at 3 months from a baseline of 9.8 g/dL [1]. The voxelotor-associated increase represented an approximate 26-29% rise from baseline, whereas hydroxyurea yielded only a 2-3% increase, despite the hydroxyurea cohort having a higher starting hemoglobin level. While the voxelotor sample size is small and limits definitive statistical comparison, the absolute and relative differences in hemoglobin response magnitude are striking and clinically meaningful for procurement decisions where anemia correction is a primary endpoint [1].

Hemoglobin response Sickle cell disease Comparative effectiveness

Phase 3 HOPE Trial: Voxelotor Hemoglobin Response Rate vs. Placebo

In the pivotal Phase 3 HOPE trial (NCT03036813), voxelotor demonstrated a statistically significant hemoglobin response rate of 51% (defined as a >1 g/dL increase from baseline to Week 24) compared to placebo in patients with sickle cell disease aged 12 years and older [1]. The 1500 mg once-daily dose group showed a response rate of 51.1% (95% CI: 40.1-62.0), while the 900 mg group showed 33.1% (95% CI: 23.5-43.9), and placebo showed 6.5% (95% CI: 2.2-14.6). This represents a 7.9-fold higher response rate for the 1500 mg dose versus placebo (51.1% vs. 6.5%). The trial also demonstrated dose-dependent reductions in hemolytic markers, with median percent reductions in indirect bilirubin of 29.1% for 1500 mg and 19.9% for 900 mg, and reductions in percent reticulocytes of 18.3% and 10.0%, respectively [1].

Hemoglobin response rate Phase 3 clinical trial Sickle cell disease

In Vitro Oxygen Affinity Modulation: Voxelotor Δp50 Compared to Baseline

Voxelotor increases the oxygen affinity of sickle hemoglobin (HbS) in vitro, as quantified by a Δp50 of 72% [1]. This measurement represents the percentage change from baseline of the partial pressure of oxygen (pO2) at which HbS (at 25 μM) achieves 50% oxygen saturation in the presence of voxelotor at 30 μM. Additionally, voxelotor delays HbS polymerization by >200% compared to baseline under the same in vitro conditions [1]. The compound exhibits an EC50 of 8.2 μM for increasing oxygen affinity in purified HbS and 415 μM in whole blood from sickle cell anemia patients . This pharmacodynamic effect is dose-dependent and linearly correlated with voxelotor exposure, providing a direct quantitative link between compound concentration and target engagement [2].

Oxygen affinity p50 Hemoglobin S In vitro pharmacology

Pharmacokinetic Profile: Voxelotor Half-Life and Steady-State Accumulation in SCD Patients

Voxelotor exhibits a long terminal elimination half-life of 38.7 hours (geometric mean, 30.2% CV) in plasma of patients with sickle cell disease following oral administration of 1500 mg once daily, with parallel declines in whole blood and RBC compartments [1]. Steady-state concentrations are reached within 8 days of repeated dosing, and voxelotor exposures increase proportionally with dose, demonstrating linear pharmacokinetics across the therapeutic range [1]. The blood-to-plasma ratio is approximately 17:1, reflecting the compound's preferential partitioning into red blood cells where it binds hemoglobin with 1:1 stoichiometry [2]. In comparison, hydroxyurea has a substantially shorter half-life of approximately 2-3 hours in plasma, requiring daily dosing without significant accumulation [3]. Crizanlizumab, a monoclonal antibody, has a half-life of approximately 7-10 days but is administered intravenously, unlike voxelotor's oral bioavailability [4].

Pharmacokinetics Half-life Steady-state Sickle cell disease

Solubility Enhancement Through Salt and Cocrystal Forms: VOX-HCl and VOX-SC vs. VOX Free Base

Voxelotor free base is classified as a BCS Class II drug with poor aqueous solubility and high permeability, which can limit oral bioavailability and formulation flexibility [1]. Comparative solid-state analysis demonstrates that both the hydrochloride salt (VOX-HCl) and succinic acid cocrystal (VOX-SC) forms exhibit significantly improved solubility relative to the free base [1]. While the publication does not report exact numerical solubility values in the abstract, it explicitly states that 'The VOX-HCl and VOX-SC cocrystal showed improvement in solubility in comparison with VOX free base' and that 'Enhancement in solubility and stability was observed in the obtained VOX-SC cocrystal in comparison to the free base' [1]. Additionally, the VOX-SC cocrystal showed an intermediate melting point between VOX free base and the SC coformer, and stress analysis revealed no physical transformations of the solid-phase, indicating superior solid-state stability [1]. For procurement of voxelotor for research applications, these alternative solid forms offer tangible advantages in dissolution performance and stability that may be critical for specific experimental designs.

Solid-state chemistry Solubility Cocrystal Formulation

Comparative Pharmacovigilance: Adverse Event Profiles of Voxelotor vs. Hydroxyurea, L-Glutamine, and Crizanlizumab

A disproportionality analysis of real-world adverse event (AE) data from the FDA Adverse Event Reporting System (FAERS) compared AE profiles across hydroxyurea, L-glutamine, voxelotor, and crizanlizumab [1]. The study found that the most frequent drug-related AEs observed for voxelotor were consistent with those reported in the HOPE clinical trial, but the rates of AEs were lower in real-world use [1]. Notably, the study demonstrated that 'the most common AEs and symptoms of an increased risk associated with the individual drugs varied by treatment' [1], underscoring that each agent has a distinct safety signature. While this evidence does not provide direct head-to-head efficacy metrics, it is critical for procurement decisions in research settings where understanding differential toxicity profiles is essential for experimental design, particularly for in vivo studies or clinical trial planning.

Pharmacovigilance Adverse events Real-world evidence Safety

Voxelotor (1446321-46-5): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Efficacy Studies in Murine Models of Sickle Cell Disease Requiring Robust Hemoglobin Response

For in vivo efficacy studies using transgenic sickle mouse models (e.g., Townes or Berkeley models), voxelotor provides a well-characterized positive control with established dosing regimens. The murine analog GBT1118 has been shown to increase bone marrow hematopoietic stem cell percentages and peripheral blood HSC mobilization, validating the translational relevance of the mechanism [1]. The robust hemoglobin response observed in human studies (51% response rate in Phase 3 HOPE trial; median increase of 1.9-2.1 g/dL in retrospective cohorts) provides a quantitative benchmark for evaluating novel HbS polymerization inhibitors or combination therapies [REFS-2, REFS-3]. Procurement of voxelotor for these studies is justified by the extensive preclinical and clinical data package that enables direct comparison of new chemical entities against a gold-standard HbS polymerization inhibitor.

In Vitro Pharmacodynamic Assays for Hemoglobin Oxygen Affinity Modulation

Voxelotor serves as an essential reference compound for in vitro assays measuring hemoglobin oxygen affinity (p50 shifts) and HbS polymerization kinetics. The documented Δp50 of 72% at 30 μM (with 25 μM HbS) and >200% polymerization delay provide precise quantitative benchmarks for assay validation and quality control [1]. For laboratories developing high-throughput screening assays for novel allosteric hemoglobin modulators, voxelotor is the definitive positive control compound. Its well-characterized EC50 values (8.2 μM in purified HbS; 415 μM in whole blood) enable accurate determination of relative potency for new compounds [2]. Procurement for this application is critical for ensuring assay reproducibility and cross-study comparability.

Formulation Development Targeting BCS Class II Compound Solubility Enhancement

Given voxelotor's BCS Class II classification (low solubility, high permeability), it is an ideal model compound for formulation development studies aimed at enhancing oral bioavailability of poorly soluble drugs [1]. The availability of alternative solid forms—VOX-HCl salt and VOX-SC cocrystal—with demonstrably improved solubility and stability relative to the free base provides a platform for investigating solid-state manipulation strategies [1]. Additionally, self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve voxelotor solubility by 3.1-fold in vitro and enhance oral bioavailability by 1.7-fold in rats [2]. Procurement of voxelotor free base, salt, or cocrystal forms for this application supports fundamental research in pharmaceutical formulation science with direct translational relevance to improving drug delivery for BCS Class II compounds.

Clinical Trial Comparator Arm for Novel Sickle Cell Disease Therapeutics

In the design of clinical trials for new SCD therapies, voxelotor represents a logical active comparator arm, particularly for agents also targeting HbS polymerization or anemia correction. The HOPE trial established clear efficacy benchmarks: 51% hemoglobin response rate, median Hb increase of 1.1 g/dL (1500 mg dose), and significant reductions in hemolytic markers [1]. The pharmacokinetic profile (38.7-hour half-life, once-daily oral dosing, linear kinetics) is well-documented and facilitates sample size calculations and study design [2]. While voxelotor was voluntarily withdrawn from the global market in September 2024 due to an imbalance in vaso-occlusive crises and fatal events observed in post-marketing studies, it remains a valuable comparator for research use only, as it provides a clear efficacy benchmark against which new agents can be measured [3]. Procurement for this scenario must be accompanied by appropriate regulatory and ethical approvals, and use is strictly limited to research contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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